![molecular formula C15H21F2N B15340794 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H21F2N This compound is characterized by the presence of a cyclobutyl ring substituted with a 3,5-difluorophenyl group and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the cycloaddition of appropriate precursors followed by functional group modifications. One common method includes the use of cyclobutylation agents to introduce the cyclobutane ring onto a suitable amine precursor . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects involves interactions with specific molecular targets. The cyclobutyl and difluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
- 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butanamine
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Uniqueness: 1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and difluorophenyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21F2N |
|---|---|
Peso molecular |
253.33 g/mol |
Nombre IUPAC |
1-[1-(3,5-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21F2N/c1-10(2)6-14(18)15(4-3-5-15)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6,18H2,1-2H3 |
Clave InChI |
QWHWZSCDSRUGGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


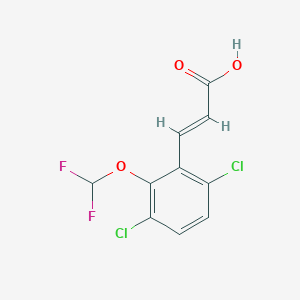
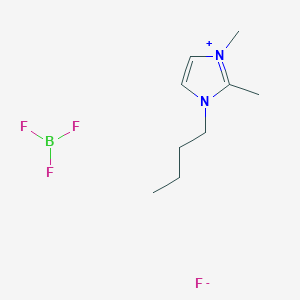
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
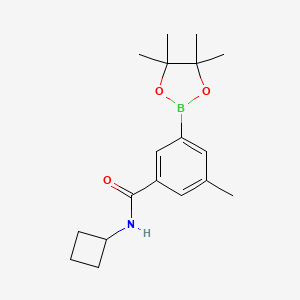
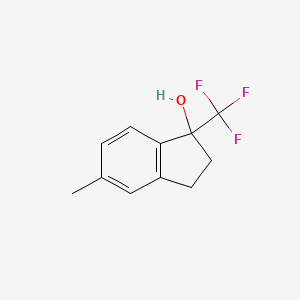
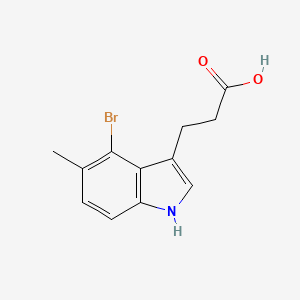
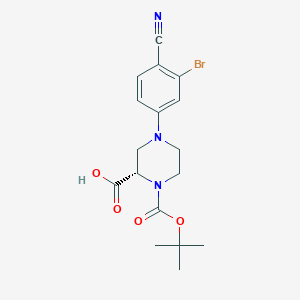
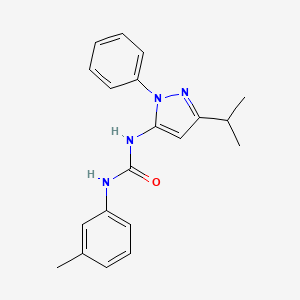
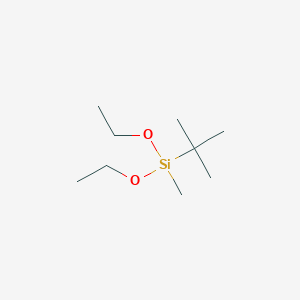
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
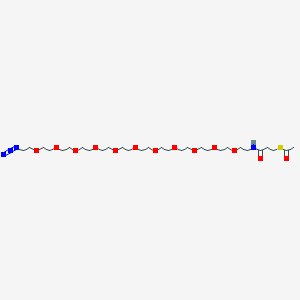
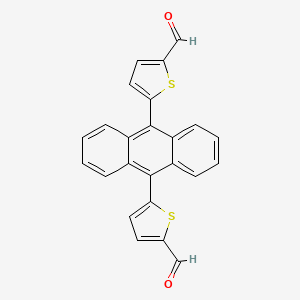
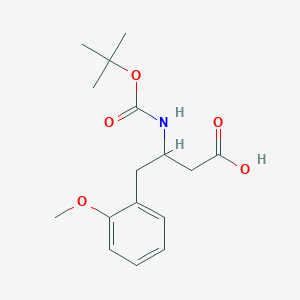
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
